molecular formula C19H20N2O4S B13947924 3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid

3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid

Cat. No.: B13947924
M. Wt: 372.4 g/mol
InChI Key: ATNQVTDGRBHJOH-UHFFFAOYSA-N
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Description

3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid is a complex organic compound with the molecular formula C19H20N2O4S and a molecular weight of 372.44 g/mol . This compound is characterized by its unique structure, which includes a benzoic acid core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid involves multiple steps, typically starting with the preparation of the 3,5-dimethylphenoxyacetyl intermediate. This intermediate is then reacted with carbamothioyl chloride under controlled conditions to form the carbamothioyl derivative. . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds to 3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid include:

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

3-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]-2-methylbenzoic acid

InChI

InChI=1S/C19H20N2O4S/c1-11-7-12(2)9-14(8-11)25-10-17(22)21-19(26)20-16-6-4-5-15(13(16)3)18(23)24/h4-9H,10H2,1-3H3,(H,23,24)(H2,20,21,22,26)

InChI Key

ATNQVTDGRBHJOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O)C

Origin of Product

United States

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